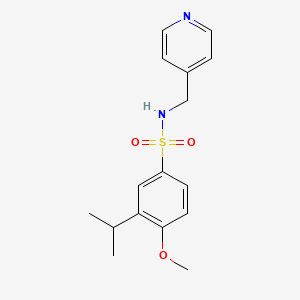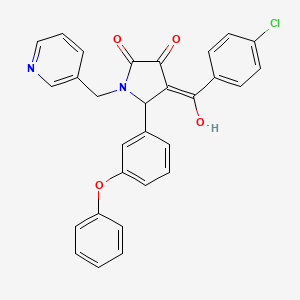![molecular formula C16H18BrN3O3S B5440897 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. The compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone involves the inhibition of various enzymes and receptors, as mentioned earlier. The compound achieves this by binding to the active site of these enzymes and receptors, thereby preventing their activity. For example, the inhibition of PDE5 by 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone are diverse and depend on the specific enzyme or receptor that is inhibited. For example, the inhibition of COX-2 by the compound leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response. Similarly, the inhibition of 5-LOX by the compound leads to a decrease in the production of leukotrienes, which are also involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone in lab experiments include its potent inhibitory activity against various enzymes and receptors, its relatively simple synthesis method, and its potential applications in drug development. However, the compound also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone. These include:
1. Further studies on the compound's inhibitory activity against other enzymes and receptors.
2. The development of more potent and selective inhibitors based on the structure of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone.
3. The investigation of the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases.
4. The optimization of the synthesis method to improve the yield and purity of the compound.
5. The investigation of the compound's pharmacokinetic and pharmacodynamic properties to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone is a promising compound with potential applications in the field of drug development. The compound exhibits potent inhibitory activity against various enzymes and receptors and has diverse biochemical and physiological effects. However, further research is needed to fully understand the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential applications in the treatment of various diseases.
合成法
The synthesis of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone involves the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with 1-methylpiperidine-3-amine in the presence of a base, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification using column chromatography.
科学的研究の応用
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These enzymes and receptors are known to play a crucial role in the pathogenesis of various diseases, such as cancer, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
3-[4-bromo-3-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-11-3-2-8-20(10-11)24(22,23)15-9-12(4-5-13(15)17)14-6-7-16(21)19-18-14/h4-7,9,11H,2-3,8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGDEHBYDBFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5440851.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440855.png)
![4-benzyl-5-[1-(2,2-dimethylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440863.png)
![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)

![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)